4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-chloro-substituted benzene ring linked via a sulfonamide group to a 2-methoxyphenyl moiety. The 2-methoxyphenyl group is further functionalized with a sulfonyl bridge to a 3,5-dimethylpyrazole ring. This structural complexity confers unique physicochemical properties, such as moderate polarity (due to sulfonyl and methoxy groups) and steric bulk from the dimethylpyrazole group. Such features are critical in drug design, particularly for targeting enzymes or receptors where sulfonamide groups act as pharmacophores .
Properties
IUPAC Name |
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S2/c1-13-11-14(2)23(21-13)30(26,27)17-9-10-19(28-4)18(12-17)22(3)29(24,25)16-7-5-15(20)6-8-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKXEKGHJJWNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a 3,5-dimethylpyrazole moiety, which is known to be a precursor to a variety of ligands widely studied in coordination chemistry. .
Mode of Action
Compounds containing a3,5-dimethylpyrazole moiety have been found to act as blocking agents for isocyanates
Biochemical Pathways
Given the potential blocking activity of the 3,5-dimethylpyrazole moiety, it is plausible that the compound could interfere with pathways involving isocyanates.
Result of Action
Based on the potential blocking activity of the 3,5-dimethylpyrazole moiety, it is possible that the compound could inhibit certain biochemical reactions, but this is purely speculative and requires further investigation.
Biological Activity
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15ClN2O2S
- Molecular Weight : 298.79 g/mol
- IUPAC Name : this compound
The compound has shown significant biological activity primarily through its ability to induce apoptosis in cancer cells. Research indicates that it may activate caspases, which are crucial for the apoptosis process. The following mechanisms have been identified:
- Caspase Activation : The compound induces caspase activity in HeLa cells in a dose-dependent manner, promoting programmed cell death .
- Cell Cycle Arrest : It affects the cell cycle distribution by increasing the percentage of cells in the sub-G1 phase and inducing G2/M arrest at higher concentrations .
- Induction of Apoptosis : Flow cytometric analysis demonstrated that treatment with this compound leads to phosphatidylserine externalization, a hallmark of early apoptosis .
Biological Activity Data
| Activity Type | Observations | Concentration Range (µM) |
|---|---|---|
| Cytotoxicity | Induces apoptosis in HeLa cells | 0 - 20 |
| IC50 Values | 6 - 18 µM after 48 hours | |
| Caspase Activation | Increased fluorescence indicating active caspases | Dose-dependent |
| Cell Cycle Distribution | Increased sub-G1 phase population | 5 - 10 |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound against various cancer cell lines:
- HeLa Cells : In vitro studies showed that treatment with concentrations as low as 5 µM can significantly increase early apoptotic cell populations, indicating strong anti-cancer properties .
- Metabolic Stability : The compound's metabolic stability was assessed using human liver microsomes, revealing a half-life (t½) ranging from 9.1 to 20.3 minutes for its metabolites . This suggests potential for further development as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Variations
The compound’s core structure aligns with sulfonamide-based therapeutics, but its substituents distinguish it from analogs. Below is a comparative analysis with structurally related compounds from the literature:
Functional Implications
The methoxy group in the target compound donates electron density, contrasting with electron-withdrawing groups like the 5-fluoro and chromen-4-one in , which may enhance binding to hydrophobic enzyme pockets.
Biological Activity: Sulfonamides are known for inhibiting carbonic anhydrases or kinases. The chromene-containing analog exhibits a higher molecular weight (589.1 vs. ~469) and extended π-system, likely improving DNA intercalation but reducing bioavailability.
Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation and cross-coupling steps, similar to the Suzuki-Miyaura reaction described for . However, the dimethylpyrazole moiety may require regioselective alkylation, adding complexity compared to the chlorophenoxy derivative in .
Crystallographic and Computational Insights
Crystallographic tools like SHELXL and Mercury (used in structural determination and visualization ) could elucidate the target compound’s conformation. For example:
- Mercury’s Materials Module enables comparison of packing patterns with analogs. The dimethylpyrazole group may induce tighter crystal packing via C-H···π interactions, unlike bulkier chromene derivatives .
- ORTEP-3 visualizations (as in ) would highlight bond angles and torsional strain, critical for comparing stability with analogs like .
Q & A
Basic Question: What are the critical steps for synthesizing 4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including sulfonylation and coupling of aromatic intermediates. Key steps include:
- Sulfonyl chloride formation : Reacting chlorinated benzenes with chlorosulfonic acid at 0°C, followed by controlled warming to room temperature to minimize side reactions .
- Amine coupling : Reacting the sulfonyl chloride intermediate with substituted aniline derivatives (e.g., 3,5-dimethylpyrazole-containing amines) under reflux conditions. Stoichiometric ratios and reaction time (e.g., 10–30 minutes) must be optimized to prevent over-substitution .
- Purification : Use ice-cold water precipitation followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure using H/C NMR .
Basic Question: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Analysis :
- H NMR: Identify characteristic peaks for methyl groups (δ 2.1–2.5 ppm for N-methyl and pyrazole dimethyl groups) and methoxy protons (δ 3.8–4.0 ppm). Aromatic protons in the sulfonamide and pyrazole rings appear between δ 6.8–8.2 ppm .
- C NMR: Confirm sulfonyl (SO) carbons (δ 125–135 ppm) and quaternary carbons in the pyrazole ring (δ 145–155 ppm) .
- IR Spectroscopy : Detect S=O stretches (1350–1150 cm) and N–H bending (1550–1480 cm) in the sulfonamide group .
- X-ray Crystallography : Resolve torsional angles (e.g., C–SO–NH–C torsion ≈ -58.6°) and intermolecular hydrogen bonds (N–H···O distances ≈ 2.8–3.0 Å) to confirm solid-state packing .
Advanced Question: How do steric and electronic effects influence the compound’s intermolecular interactions in crystal structures?
Methodological Answer:
- Steric Effects : The ortho-methyl group on the sulfonyl benzene ring induces a gauche conformation in the C–SO–NH–C segment, tilting the sulfonyl and anilino rings by ~84.2°. This reduces π-π stacking but stabilizes dimeric chains via N–H···O hydrogen bonds .
- Electronic Effects : Electron-withdrawing substituents (e.g., chloro groups) on the benzene rings enhance hydrogen bond acceptor strength of sulfonyl oxygen atoms, as seen in shorter N–H···O distances (2.85 Å vs. 3.10 Å in non-chlorinated analogs) .
- Design Implication : Modify substituents (e.g., methoxy vs. chloro) to tune crystal packing for co-crystallization studies with biological targets .
Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?
Methodological Answer:
- Data Triangulation : Compare IC values from assays using standardized protocols (e.g., enzyme inhibition vs. cell viability assays) .
- Structural Benchmarking : Overlay crystal structures of analogs to identify critical differences (e.g., torsion angles, hydrogen bonding networks) that affect target binding .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., 3,5-dimethylpyrazole vs. phenyl groups) with activity trends across studies .
Advanced Question: What methodologies optimize the compound’s solubility for in vitro pharmacological studies?
Methodological Answer:
- Co-Solvent Systems : Use ethanol/water mixtures (e.g., 30% ethanol) to enhance solubility while maintaining stability. Monitor aggregation via dynamic light scattering (DLS) .
- Salt Formation : React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt, confirmed by Na NMR .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC) to avoid interference in bioassays .
Advanced Question: How can researchers design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the N-methyl group with cyclopropyl or trifluoromethyl groups to reduce CYP450-mediated oxidation, as shown in analogs with 20–30% higher plasma half-lives .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow degradation, validated via LC-MS metabolic profiling .
- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .
Advanced Question: What experimental approaches validate the compound’s target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the sulfonamide structure. Upon UV irradiation, crosslink with target proteins, followed by pull-down assays and MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates treated with the compound, using western blotting or fluorescence-based readouts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry (n) in buffer systems mimicking physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
